molecular formula C22H34ClN3O B10965493 N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B10965493
M. Wt: 392.0 g/mol
InChI Key: FZZJFEZXQITTHI-UHFFFAOYSA-N
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Description

N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a tert-butylcyclohexyl group, a chlorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-tert-butylcyclohexylamine with 4-chlorophenylpiperazine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and moderate temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amides or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring, in particular, is known for its ability to interact with neurotransmitter receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H34ClN3O

Molecular Weight

392.0 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C22H34ClN3O/c1-22(2,3)17-4-8-19(9-5-17)24-21(27)16-25-12-14-26(15-13-25)20-10-6-18(23)7-11-20/h6-7,10-11,17,19H,4-5,8-9,12-16H2,1-3H3,(H,24,27)

InChI Key

FZZJFEZXQITTHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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